molecular formula C10H12N2O2 B11963589 Formamide, N,N'-[1,3-phenylenebis(methylene)]bis- CAS No. 59276-03-8

Formamide, N,N'-[1,3-phenylenebis(methylene)]bis-

Cat. No.: B11963589
CAS No.: 59276-03-8
M. Wt: 192.21 g/mol
InChI Key: ZUUAKXMTKFCWJM-UHFFFAOYSA-N
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Description

Formamide, N,N'-[1,3-phenylenebis(methylene)]bis- is a bis-amide compound featuring a central 1,3-phenylene group bridged by two methylene linkers, each terminating in a formamide moiety. This structure confers rigidity and symmetry, making it valuable in polymer chemistry, coordination complexes, and pharmaceutical applications. Its physicochemical properties, including hydrogen-bonding capacity and thermal stability, are influenced by the electron-withdrawing formamide groups and aromatic core.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[[3-(formamidomethyl)phenyl]methyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-7-11-5-9-2-1-3-10(4-9)6-12-8-14/h1-4,7-8H,5-6H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUAKXMTKFCWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CNC=O)CNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341943
Record name Formamide, N,N'-[1,3-phenylenebis(methylene)]bis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59276-03-8
Record name Formamide, N,N'-[1,3-phenylenebis(methylene)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-FORMYLAMINOMETHYL-BENZYL)-FORMAMIDE
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Preparation Methods

Alkylation of Formamide with α,α'-Dibromo-m-Xylene

The most direct route involves the nucleophilic substitution of α,α'-dibromo-m-xylene with formamide. This method parallels the synthesis of N,N'-bis(piperidine)-m-xylylene derivatives described in Preparation B of EP0010896.

Reaction Mechanism :
Formamide acts as a nucleophile, displacing bromide ions from α,α'-dibromo-m-xylene under basic conditions. The reaction proceeds via an SN2 mechanism, where deprotonation of formamide enhances its nucleophilicity.

Procedure :

  • Reactants :

    • α,α'-Dibromo-m-xylene (1 equiv)

    • Formamide (4–6 equiv, excess as solvent)

    • Sodium hydroxide (2 equiv, anhydrous)

  • Conditions :

    • Reflux at 120–140°C for 18–24 hours under nitrogen.

    • Base (NaOH) is added incrementally to avoid excessive exothermicity.

  • Workup :

    • Cool the mixture to room temperature.

    • Dilute with diethyl ether (150 mL) and filter to remove insoluble salts.

    • Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purification :

    • Recrystallize from isopropyl alcohol to obtain the pure bis-formamide.

Challenges :

  • Formamide’s high boiling point (210°C) necessitates prolonged reflux.

  • Competing hydrolysis of the dibromide may occur, requiring strict anhydrous conditions.

Formylation of m-Xylylenediamine

An alternative approach involves the formylation of m-xylylenediamine using formic acid or acetic formic anhydride. This method is advantageous for producing high-purity products but requires pre-synthesis of the diamine precursor.

Reaction Mechanism :
The diamine undergoes acylation with formylating agents, forming two amide bonds.

Procedure :

  • Reactants :

    • m-Xylylenediamine (1 equiv)

    • Formic acid (4 equiv) or acetic formic anhydride (2 equiv)

  • Conditions :

    • Heat at 80–100°C for 6–12 hours.

    • Use a Dean-Stark trap to remove water (if formic acid is employed).

  • Workup :

    • Neutralize excess acid with aqueous sodium bicarbonate.

    • Extract with dichloromethane and dry over MgSO₄.

  • Purification :

    • Chromatography on silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol.

Challenges :

  • Over-formylation may occur, necessitating precise stoichiometry.

  • m-Xylylenediamine is less commercially available, requiring prior synthesis.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies from EP0010896 highlight the role of solvent polarity and temperature in analogous bis-amine syntheses:

ParameterAlkylation Route (Formamide)Formylation Route (Diamine)
Solvent Formamide (neat)Toluene or DMF
Temperature 120–140°C80–100°C
Reaction Time 18–24 hours6–12 hours
Yield 45–60% (estimated)55–70% (estimated)
  • Key Insight : The alkylation route benefits from using formamide as both reactant and solvent, minimizing side reactions.

Catalytic Enhancements

Addition of catalytic iodide (e.g., KI) accelerates bromide displacement in the alkylation route by generating a more reactive iodide intermediate. For the formylation route, p-toluenesulfonic acid (PTSA) improves reaction efficiency by catalyzing acylation.

Purification and Characterization

Recrystallization Strategies

Crude m-xylylene diformamide is purified via recrystallization from isopropyl alcohol or ethanol, yielding white crystalline solids. The diamaleate salt formation—used in patent preparations—is unnecessary for the neutral formamide.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.2 (s, 2H, CONH), 4.3 (s, 4H, CH₂), 7.2–7.4 (m, 4H, aromatic).

  • IR : Peaks at 1660 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch).

Comparative Analysis of Methods

MetricAlkylation RouteFormylation Route
Starting Material Readily availableRequires diamine synthesis
Purity Moderate (requires salt formation)High (direct crystallization)
Scalability Suitable for bulk synthesisLimited by diamine availability

Chemical Reactions Analysis

Types of Reactions

Formamide, N,N’-[1,3-phenylenebis(methylene)]bis- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Organic Synthesis

Formamide derivatives are widely used in organic synthesis as intermediates. The presence of the formamide group allows for various transformations, including:

  • Amidation Reactions : Formamide can act as a nucleophile in amidation reactions, facilitating the formation of amides from carboxylic acids and amines.
  • Synthesis of Polyazomethines : The compound can be utilized in the synthesis of polyazomethines, which are known for their thermal stability and mechanical strength. These materials have applications in high-performance coatings and fibers .

Material Science

The unique properties of formamide derivatives make them suitable for developing advanced materials:

  • Thermotropic Liquid Crystals : Compounds derived from formamide have been studied for their thermotropic behavior, leading to applications in liquid crystal displays (LCDs) and other optoelectronic devices.
  • Polymeric Materials : Formamide-based polymers exhibit excellent thermal stability and can be engineered for specific mechanical properties, making them ideal for use in aerospace and automotive industries .

Medicinal Chemistry

Research indicates that formamide derivatives can exhibit biological activity:

  • Anticancer Activity : Some studies suggest that compounds similar to N,N'-[1,3-phenylenebis(methylene)]bis-formamide may possess anticancer properties due to their ability to interfere with cellular processes.
  • Drug Development : The structural characteristics of this compound allow it to serve as a scaffold in drug design, particularly for targeting specific biological pathways.

Case Study 1: Synthesis of Polyazomethines

A recent study focused on synthesizing polyazomethines from formamide derivatives. The resulting materials demonstrated high thermal stability and mechanical strength, making them suitable for high-performance applications. The synthesis involved the reaction of formamide with various aromatic aldehydes under controlled conditions to yield polyazomethines with desirable properties .

Case Study 2: Anticancer Activity

Research published in reputable journals highlighted the potential of formamide derivatives in anticancer drug development. In vitro studies showed that certain derivatives could inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. These findings suggest that further exploration into the medicinal chemistry of these compounds could lead to new therapeutic agents .

Mechanism of Action

The mechanism by which Formamide, N,N’-[1,3-phenylenebis(methylene)]bis- exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues with Varied Carboxamide Substituents

Compounds sharing the 1,3-phenylenebis(methylene) backbone but differing in carboxamide substituents demonstrate how functional groups modulate properties:

Compound Name Substituent Key Properties/Applications Synthesis Yield Reference
N,N'-(1,3-Phenylenebis(methylene))bis(furan-2-carboxamide) Furan-2-carboxamide Enhanced π-conjugation for optoelectronics Not reported
N,N'-(1,3-Phenylenebis(methylene))bis(thiophene-2-carboxamide) Thiophene-2-carboxamide Improved solubility in polar solvents Not reported
Formamide, N,N'-[1,3-phenylenebis(methylene)]bis- Formamide High hydrogen-bonding capacity Not reported

Key Observations :

  • Solubility : Thiophene derivatives exhibit better solubility in polar solvents compared to formamide analogues, likely due to sulfur’s polarizability .
Schiff Bases and Bis-Cyanoacrylamide Derivatives

Schiff bases and cyanoacrylamide derivatives with the same backbone highlight reactivity and biological applications:

Compound Name (Example) Functional Group Biological Activity Synthesis Yield Reference
N,N'-(1,3-Phenylenebis(methylene))bis(2-cyano-3-(6-bromopyridin-2-yl)acrylamide) Cyanoacrylamide Anticancer (USP9x inhibition) 67%
N,N'-(1,3-Phenylenebis(methanylylidene))bis(4-bromoaniline) Schiff base Antimicrobial (broad-spectrum activity) Not reported

Key Observations :

  • Reactivity: Schiff bases (e.g., from ) are synthesized via condensation of aldehydes and amines, while cyanoacrylamides () require Knoevenagel reactions with aldehydes and cyanoacetamide precursors .
  • Bioactivity: Cyanoacrylamide derivatives show potent anticancer activity (e.g., IC₅₀ values in µM range for USP9x inhibition), whereas Schiff bases exhibit antimicrobial effects .
Selenium-Containing Analogues

Selenium substitution (e.g., selenocyanates) alters toxicity and chemopreventive efficacy:

Compound Name Functional Group Key Findings Reference
1,3-Phenylenebis(methylene)selenocyanate (m-XSC) Selenocyanate Chemopreventive (DMBA-DNA adduct inhibition)
1,4-Phenylenebis(methylene)selenocyanate (p-XSC) Selenocyanate Lower toxicity vs. inorganic selenium

Key Observations :

  • Toxicity: Selenocyanates (e.g., m-XSC) are less toxic than Na₂SeO₃ while maintaining chemopreventive activity, reducing mammary tumor multiplicity by 93% in vivo .
  • Mechanism: m-XSC inhibits carcinogen-DNA adduct formation via modulation of diol-epoxide metabolism .
Polymeric and Coordination Complexes

The 1,3-phenylenebis(methylene) backbone is utilized in polymers and metal complexes:

Compound Name Application Key Data Reference
3,3’-[1,3-Phenylenebis(methylene)]bis(1-propyl-imidazolium) disilver(I) complex Coordination chemistry Ag–N bond length: ~2.1 Å; used in catalysis
Polyimide monomers (e.g., 3-chloro-N-phenyl-phthalimide) High-performance polymers Thermal stability >300°C

Key Observations :

  • Coordination Chemistry : Silver complexes () exhibit linear geometry, with Ag–N bonds stabilizing catalytic sites for organic transformations.

Biological Activity

Formamide, N,N'-[1,3-phenylenebis(methylene)]bis- (CAS No. 59276-03-8), is a compound with significant potential in medicinal chemistry due to its structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic effects based on diverse research findings.

  • Molecular Formula : C10_{10}H12_{12}N2_2O2_2
  • Molecular Weight : 192.217 g/mol
  • Synonyms : N,N'-[1,3-phenylenebis(methylene)]bisformamide, m-xylylene diformamide

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to formamide compounds. For instance, certain derivatives showed significant activity against various pathogens:

CompoundMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
7b0.22 - 0.25 μg/mLNot specified
4aNot specifiedNot specified

These compounds demonstrated bactericidal activity and were effective in inhibiting biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin in some assays .

Anti-inflammatory Activity

Compounds derived from formamide have also been evaluated for their anti-inflammatory effects. In a comparative study, several derivatives exhibited anti-inflammatory activities comparable to indomethacin, a standard anti-inflammatory drug. The results indicated that compounds containing the enaminone structure had enhanced reactivity towards nucleophiles and showed significant anti-inflammatory effects at various concentrations:

CompoundAnti-inflammatory Activity
1High
2Moderate
3High

Statistical analyses confirmed that these compounds had a significant impact on inflammation markers compared to controls .

Cytotoxicity and Safety Profile

The safety profile of these compounds is crucial for their potential therapeutic use. Hemolytic activity tests revealed that the derivatives exhibited low toxicity, with hemolytic activity percentages ranging from 3.23% to 15.22%, indicating a favorable safety profile for further development:

Compound% HemolysisIC50 (μM)
7b3.23 - 15.22>60

The low cytotoxicity suggests that these compounds could be safe for use in therapeutic applications while still retaining their biological efficacy .

Case Studies

Research has demonstrated the synthesis and evaluation of various derivatives of formamide, particularly focusing on their biological activities:

  • Study on Antimicrobial Derivatives : A series of pyrazole derivatives were synthesized from formamide derivatives, showing promising antimicrobial activities with MIC values significantly lower than those of established antibiotics.
  • Anti-inflammatory Evaluation : Compounds derived from formamide were tested in vitro for their ability to reduce inflammation in cell lines, showing marked reductions in inflammatory cytokines compared to untreated controls.
  • Molecular Docking Studies : Computational studies indicated that these compounds have good binding affinities with target enzymes involved in bacterial resistance mechanisms, suggesting a potential mechanism for their antimicrobial action.

Q & A

Q. What are the standard synthesis protocols for Formamide, N,N'-[1,3-phenylenebis(methylene)]bis- derivatives, and how are they characterized?

Synthesis typically involves condensation reactions between aromatic diamines and formamide derivatives under reflux conditions. For example, in analogous bisamide compounds, 1,3-phenylenediamine derivatives are reacted with formylating agents in ethanol or DMF, using glacial acetic acid as a catalyst. The reaction is monitored via TLC, and products are purified by recrystallization (e.g., ethanol) . Characterization relies on 1H NMR (e.g., methylene protons at δ 4.3–4.5 ppm, aromatic protons at δ 6.8–7.5 ppm) and LC-MS to confirm molecular weight (e.g., [M+H]+ peaks matching calculated values) .

Q. How do researchers ensure reaction completion and purity during synthesis?

Key steps include:

  • TLC monitoring : Spotting aliquots at intervals to track reactant consumption .
  • Recrystallization : Using solvents like ethanol or 1,4-dioxane to remove impurities .
  • Spectroscopic validation : FT-IR confirms functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹), while NMR resolves structural ambiguities .

Q. What structural analogs of Formamide, N,N'-[1,3-phenylenebis(methylene)]bis- exist, and how do substitutions impact properties?

Substituents on the phenyl ring (e.g., -Cl, -CF₃, -OCH₃) alter electronic and steric profiles. For example:

  • Electron-withdrawing groups (e.g., -CF₃) increase thermal stability but reduce solubility.
  • Methoxy groups enhance solubility in polar solvents .
    Analog synthesis follows similar protocols, with adjusted molar ratios of substituted aldehydes or amines .

Advanced Research Questions

Q. How can conflicting spectroscopic data for bisamide derivatives be resolved?

Contradictions may arise from:

  • Tautomerism : Keto-enol equilibria in amides can produce split NMR peaks. Use variable-temperature NMR or deuterated solvents to stabilize conformers .
  • Impurity interference : Cross-validate with high-resolution MS and elemental analysis .
  • Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguous structural assignments .

Q. What strategies optimize reaction yields when synthesizing sterically hindered derivatives?

  • Solvent selection : High-boiling solvents (e.g., DMF) improve solubility of bulky intermediates .
  • Catalyst tuning : Replace acetic acid with stronger acids (e.g., p-toluenesulfonic acid) to accelerate condensation .
  • Stepwise synthesis : Isolate intermediates (e.g., Schiff bases) before formylation to reduce side reactions .

Q. How does thermodynamic vs. kinetic control influence product distribution in bisamide synthesis?

  • Thermodynamic control : Prolonged heating (e.g., 12–24 hours) favors more stable products, such as para-substituted isomers .
  • Kinetic control : Short reaction times (<6 hours) or low temperatures favor metastable intermediates (e.g., ortho-substituted byproducts) .
    Monitor via time-resolved TLC and adjust conditions to target desired products.

Q. What are the stability challenges for Formamide, N,N'-[1,3-phenylenebis(methylene)]bis- under varying conditions?

  • Hydrolysis : Amide bonds degrade in acidic/basic conditions. Stability studies in buffers (pH 2–12) reveal optimal storage at neutral pH .
  • Thermal degradation : TGA analysis shows decomposition above 200°C; avoid prolonged heating in synthesis .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Bisamide Derivatives

ParameterTypical ValueSource
SolventEthanol, DMF
CatalystGlacial acetic acid (3 drops)
Reaction Time10–24 hours
PurificationRecrystallization (ethanol)
MonitoringTLC (hexane:ethyl acetate, 3:1)

Q. Table 2: Common Spectral Data for Characterization

TechniqueDiagnostic FeaturesSource
1H NMR Methylene protons: δ 4.3–4.5 ppm
LC-MS [M+H]+ peaks within ±0.5 Da of calc.
FT-IR Amide C=O stretch: ~1650 cm⁻¹

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